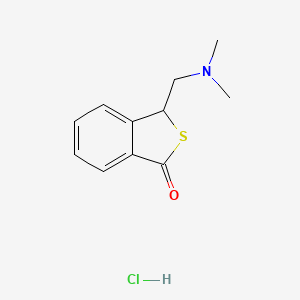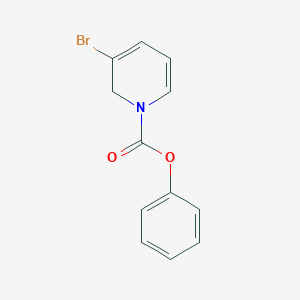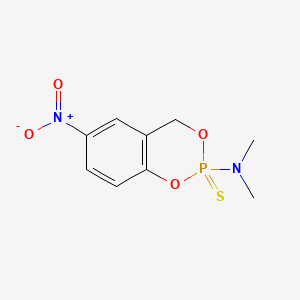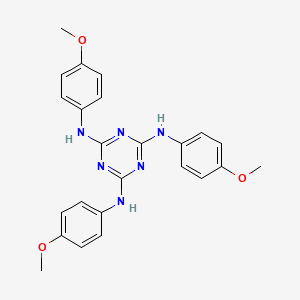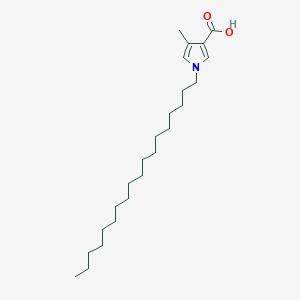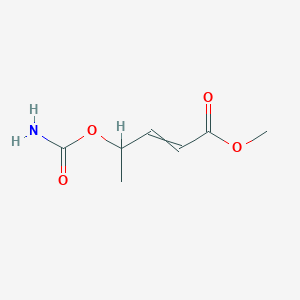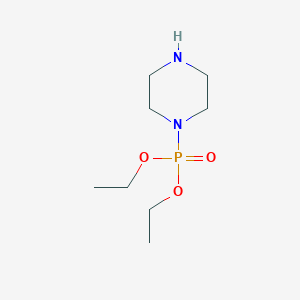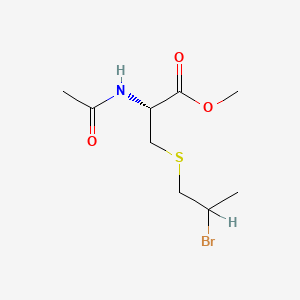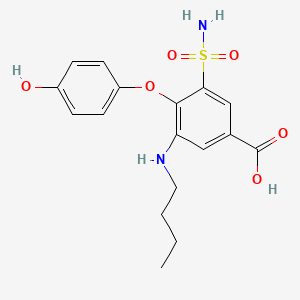
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoic acid core substituted with butylamino, hydroxyphenoxy, and sulfamoyl groups, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzoic acid derivatives, followed by reduction to introduce the amino group. Subsequent reactions involve the introduction of the hydroxyphenoxy and sulfamoyl groups through nucleophilic substitution and sulfonation reactions, respectively. The final step often includes the coupling of the butylamine to the aromatic ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(Butylamino)-3-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid
- 3-(Butylamino)-4-(4-methoxyphenoxy)-5-sulfamoylbenzoic acid
- 3-(Butylamino)-4-(4-hydroxyphenoxy)-5-carboxybenzoic acid
Uniqueness
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications where others may not be as effective.
特性
CAS番号 |
94610-14-7 |
|---|---|
分子式 |
C17H20N2O6S |
分子量 |
380.4 g/mol |
IUPAC名 |
3-(butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H20N2O6S/c1-2-3-8-19-14-9-11(17(21)22)10-15(26(18,23)24)16(14)25-13-6-4-12(20)5-7-13/h4-7,9-10,19-20H,2-3,8H2,1H3,(H,21,22)(H2,18,23,24) |
InChIキー |
SQMCKUGGMUJIRF-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


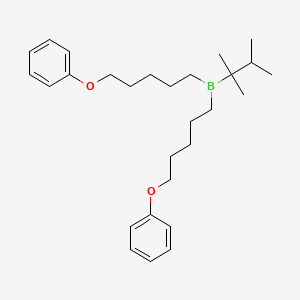

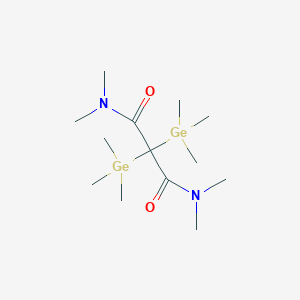
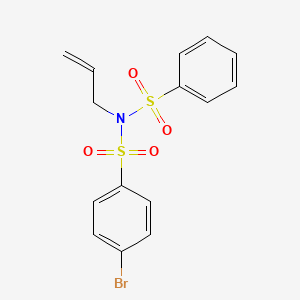
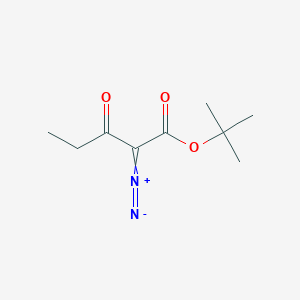
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
